molecular formula C11H7Cl3N2 B1467017 4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine CAS No. 1477703-40-4

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine

Cat. No. B1467017
CAS RN: 1477703-40-4
M. Wt: 273.5 g/mol
InChI Key: LHUNPRSYGXVMDE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine (4C6D2MP) is an organic compound that has been used in a variety of scientific research applications. Its unique properties make it an attractive choice for a range of experiments, from biochemical and physiological studies to chemical synthesis.

Scientific Research Applications

Silyl‐Mediated Halogen/Halogen Displacement

The compound's role in silyl-mediated halogen/halogen displacement highlights its utility in synthetic organic chemistry. Schlosser and Cottet (2002) discussed the conversion of 2-chloropyridine into 2-bromopyridine and similar transformations, demonstrating the compound's potential in facilitating halogen exchange reactions, which are critical in the synthesis of various heterocyclic compounds Schlosser & Cottet, 2002.

Synthesis and Process Research

Guo Lei-ming (2012) explored the synthesis process of 4,6-Dichloro-2-methylpyrimidine, emphasizing its importance as an intermediate in the synthesis of synthetic anticancer drugs like dasatinib. This research underscores the compound's role in pharmaceutical manufacturing, providing insights into optimizing production conditions Guo Lei-ming, 2012.

Synthesis of Potential HIV and Kinesin Eg5 Inhibitors

Research by Al-Masoudi, Kassim, and Abdul-Reda (2014) on the synthesis of pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and Kinesin Eg5 inhibitors demonstrates the compound's potential in the development of new therapeutic agents. Their findings suggest the versatility of pyrimidine derivatives in drug discovery, especially for targeting viral replication and cancer cell proliferation Al-Masoudi, Kassim, & Abdul-Reda, 2014.

Antimicrobial Applications

The antimicrobial evaluation of new pyrimidine and condensed pyrimidine derivatives by Abdelghani et al. (2017) highlights the compound's utility in developing new antimicrobial agents. Their work on various pyrimidine derivatives shows promise in combating microbial resistance, offering a pathway to new antibiotics Abdelghani, Said, Assy, & Hamid, 2017.

Supramolecular Chemistry

Khalib, Thanigaimani, Arshad, and Razak (2015) focused on the supramolecular cocrystal of 2-Amino-4-Chloro-6- Methylpyrimidine with 4-Methylbenzoic Acid, emphasizing the importance of such compounds in supramolecular chemistry. Their work contributes to the understanding of cocrystal formation, which is crucial for the development of novel material properties Khalib, Thanigaimani, Arshad, & Razak, 2015.

properties

IUPAC Name

4-chloro-6-(2,5-dichlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNPRSYGXVMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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